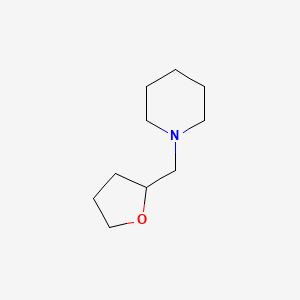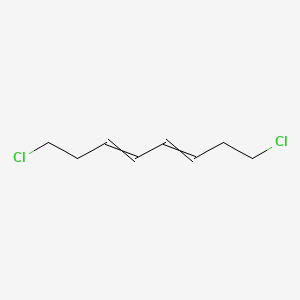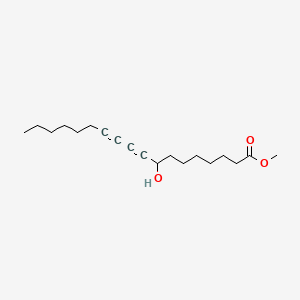
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is an organic compound with a complex structure that includes a pyrido and benzothiazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrogen-containing heterocycles and thiophenol derivatives. The reaction is often catalyzed by transition metals such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: A related compound with a similar core structure but different substituents.
Isothipendyl: Another compound with a similar benzothiazine ring system.
Prothipendyl: Shares structural similarities with the compound
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific substituents and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
67466-09-5 |
|---|---|
Molekularformel |
C17H19N3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
10-(2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]benzothiazine |
InChI |
InChI=1S/C17H19N3S/c1-2-7-15-14(6-1)20(13-12-19-10-3-4-11-19)17-16(21-15)8-5-9-18-17/h1-2,5-9H,3-4,10-13H2 |
InChI-Schlüssel |
GKTHMHXFBVBXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
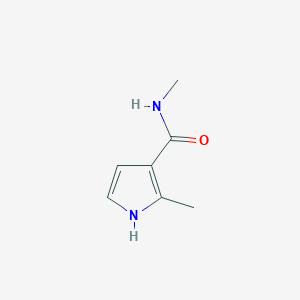


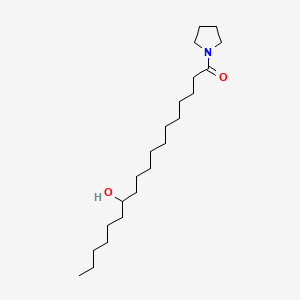

![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
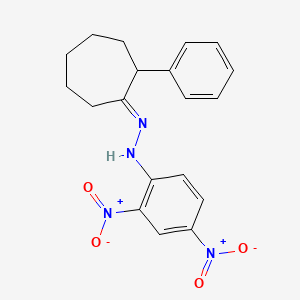
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)

![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
